Spiro Cyclopropane vs. Cyclobutane/Cyclopentane: In Vivo Potency Advantage of 13- to 49-Fold
In a series of spirocyclic dihydropyridazinone cardiotonics sharing the spiro[indole-cyclopropane] scaffold motif, the spirocyclopropane analog (compound 10) exhibited an intravenous ED50 of 2.7 μg/kg in pentobarbital-anesthetized dogs, compared to 35 μg/kg for the spirocyclobutane analog (compound 12) and 133 μg/kg for the spirocyclopentane analog (compound 13) [1]. This represents a 13-fold potency advantage of cyclopropane over cyclobutane and a 49-fold advantage over cyclopentane. The most potent compound in the series, a 4-methyl-substituted spirocyclopropane analog (compound 11), achieved an ED50 of 1.5 μg/kg and inhibited cardiac SR-cAMP phosphodiesterase with an IC50 of 13 nM [1].
| Evidence Dimension | In vivo inotropic potency (intravenous ED50) |
|---|---|
| Target Compound Data | Spirocyclopropane analog (compound 10): ED50 = 2.7 μg/kg; 4-methyl-spirocyclopropane (compound 11): ED50 = 1.5 μg/kg, SR-PDE IC50 = 13 nM [1] |
| Comparator Or Baseline | Spirocyclobutane analog (12): ED50 = 35 μg/kg; Spirocyclopentane analog (13): ED50 = 133 μg/kg [1] |
| Quantified Difference | Cyclopropane vs. cyclobutane: ~13-fold more potent; cyclopropane vs. cyclopentane: ~49-fold more potent. Methylated cyclopropane (11) vs. unsubstituted cyclopropane (10): ~1.8-fold improvement. |
| Conditions | Intravenous administration to pentobarbital-anesthetized dogs; inotropic effect measured as LV dP/dt60. SR-PDE inhibition measured in canine cardiac sarcoplasmic reticulum preparations. |
Why This Matters
The cyclopropane ring confers a quantifiable potency advantage that is lost when the spiro ring is expanded; if a procurement substitution to a cyclobutane or cyclopentane analog is made, the resulting compound will exhibit 1–2 orders of magnitude lower target engagement, invalidating SAR continuity.
- [1] Robertson DW, et al. Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane-1,3'-[3H]indol]-2'(1'H)-ones. J Med Chem. 1987;30(5):839-844. Data accessed via alljournals.cn cross-reference. View Source
